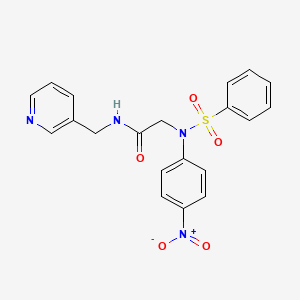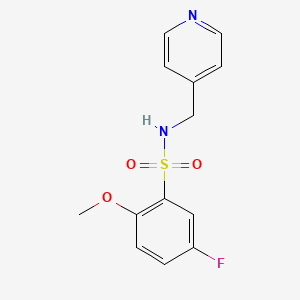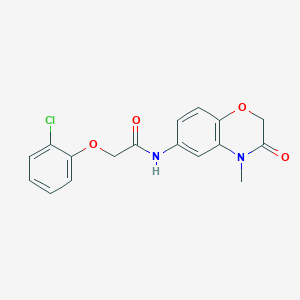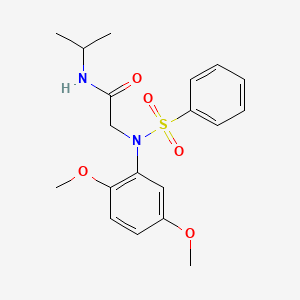
N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, also known as NPS-2143, is a potent and selective inhibitor of the calcium-sensing receptor (CaSR). The CaSR is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis and is expressed in various tissues, including the parathyroid gland, kidney, and bone.
作用机制
N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide acts as a negative allosteric modulator of the CaSR, which reduces the receptor's sensitivity to extracellular calcium ions. This results in a decrease in parathyroid hormone secretion, which in turn lowers serum calcium levels. N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide also inhibits calcium-dependent signaling pathways in various tissues, leading to its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its role in regulating calcium homeostasis, N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth and metastasis of breast cancer cells, enhance insulin secretion in pancreatic beta cells, and improve cardiac function in animal models of heart failure.
实验室实验的优点和局限性
One of the major advantages of using N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide in lab experiments is its high selectivity and potency for the CaSR. This allows for precise modulation of calcium signaling pathways without affecting other receptors or ion channels. However, one limitation of N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide is its poor solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide. One area of interest is the development of more potent and selective CaSR inhibitors for clinical use. Another direction is the investigation of N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide's effects on other physiological systems, such as the immune system and the gut-brain axis. Additionally, there is growing interest in the use of N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide as a tool for studying the role of the CaSR in various diseases and physiological processes.
合成方法
N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide can be synthesized by a multistep process involving the reaction of 4-nitrophenylsulfonyl chloride with 3-pyridinemethanol, followed by the reaction with N-[(benzyloxy)carbonyl]-L-valine and subsequent deprotection of the benzyl group to yield the final product.
科学研究应用
N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases related to calcium homeostasis, such as hyperparathyroidism, osteoporosis, and chronic kidney disease. It has also been investigated for its role in regulating cardiac function, insulin secretion, and cancer cell proliferation.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c25-20(22-14-16-5-4-12-21-13-16)15-23(17-8-10-18(11-9-17)24(26)27)30(28,29)19-6-2-1-3-7-19/h1-13H,14-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNMQHXFZNSWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CN=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5728328 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5154912.png)

![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154919.png)
![1-methyl-4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5154924.png)
![2-(benzylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5154940.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1-naphthylacetamide](/img/structure/B5154943.png)

![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5154956.png)
![ethyl 7-bromo-4,10-bis(4-methoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5154969.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5154976.png)


![2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5154998.png)